2-Methyl-6-phenoxy-hexanoic acid
Description
4-Ethyl-2-methoxy-6-nitrophenol is a nitrophenol derivative characterized by a phenol ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 6, and an ethyl group (-CH₂CH₃) at position 4. This compound’s structural features influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-6-phenoxyhexanoic acid |
InChI |
InChI=1S/C13H18O3/c1-11(13(14)15)7-5-6-10-16-12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,14,15) |
InChI Key |
CLAQMWDLICXNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCOC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Key Analogs :
- 5-Methoxy-2-nitrophenol: Methoxy at position 5, nitro at position 2. The nitro group’s position alters acidity and electronic effects compared to 4-Ethyl-2-methoxy-6-nitrophenol. Nitro groups are meta-directing, whereas methoxy groups are ortho/para-directing, influencing subsequent reactivity .
- 2-Nitroanisole (2-methoxy-nitrobenzene) : Nitro at position 1 (relative to methoxy at position 2). Lacks the ethyl group, reducing steric hindrance and hydrophobicity .
- 4-Nitroanisole : Nitro at position 4 (para to methoxy). The para-substitution creates distinct resonance effects compared to ortho-substituted analogs .
Electronic Effects :
Physical and Chemical Properties
Solubility and Melting Points :
- 4-Nitroanisole sodium salt dihydrate (CAS 824-78-2) has a melting point >300°C, reflecting ionic character and hydrogen bonding . The target compound’s ethyl group may lower melting points due to increased hydrophobicity.
- 5-Methoxy-2-nitrophenol likely exhibits moderate solubility in polar solvents, similar to nitrophenols, but the ethyl group in the target compound may reduce aqueous solubility .
Acidity :
- Nitrophenols are generally more acidic than phenol due to nitro’s electron-withdrawing effects. In 4-Ethyl-2-methoxy-6-nitrophenol, the methoxy group (electron-donating) at position 2 may slightly counteract the nitro group’s acid-strengthening effect, resulting in a pKa intermediate between nitrophenol and methoxyphenol .
Reactivity
Nitro Group Reduction :
- Nitro groups in analogs like 2-(2,4-Dichloro-6-nitrophenyl)ethanol (Example 15, EP 4121415B1) are reduced to amines using SnCl₂. The target compound’s nitro group may undergo similar reductions, but steric effects from the ethyl and methoxy groups could slow reaction rates .
Substitution Reactions :
- Methoxy groups in nitroanisoles participate in electrophilic substitution. In 4-Ethyl-2-methoxy-6-nitrophenol, the ethyl group may direct further substitutions to positions 3 or 5 due to steric and electronic effects .
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